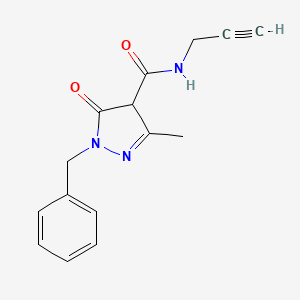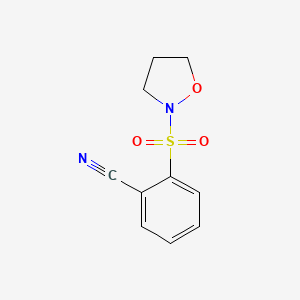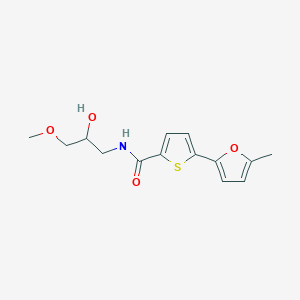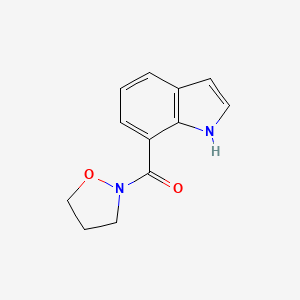
1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mecanismo De Acción
1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. Inhibition of NF-κB by this compound 11-7082 leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. In cancer research, this compound 11-7082 has been shown to induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the migration of immune cells to the site of inflammation. This compound 11-7082 has also been shown to have anti-oxidant and anti-fibrotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This compound 11-7082 has been shown to selectively inhibit the activity of NF-κB without affecting other transcription factors. However, one of the limitations of using this compound 11-7082 is its potential toxicity. This compound 11-7082 has been shown to induce cell death in some cell types at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082. One direction is to investigate the potential use of this compound 11-7082 in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Another direction is to study the potential use of this compound 11-7082 in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to understand the potential toxicity of this compound 11-7082 and to develop safer and more effective inhibitors of NF-κB.
Métodos De Síntesis
The synthesis of 1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 involves a multi-step process that begins with the reaction of 3-methyl-1-phenyl-5-pyrazolone with propargyl bromide to form N-prop-2-ynyl-3-methyl-1-phenyl-5-pyrazolone. This intermediate is then reacted with benzylamine to form 1-benzyl-3-methyl-5-pyrazolone. The final step involves the reaction of 1-benzyl-3-methyl-5-pyrazolone with chloroacetyl chloride to form this compound 11-7082.
Aplicaciones Científicas De Investigación
1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. Inflammation is a key factor in the pathogenesis of various diseases, and this compound 11-7082 has been shown to inhibit inflammation by blocking the activation of NF-κB. This compound 11-7082 has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-benzyl-3-methyl-5-oxo-N-prop-2-ynyl-4H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-9-16-14(19)13-11(2)17-18(15(13)20)10-12-7-5-4-6-8-12/h1,4-8,13H,9-10H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWTURSVXGJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)NCC#C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B7648424.png)

![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
![(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)

![N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5-(5-methylfuran-2-yl)thiophene-2-carboxamide](/img/structure/B7648451.png)
![3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648456.png)
![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)